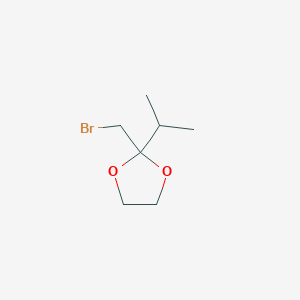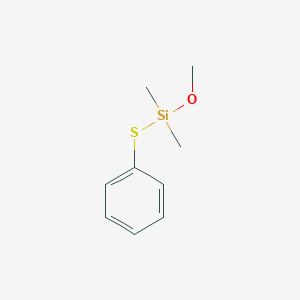![molecular formula C10H19ClN2O2 B14610039 Ethyl 3-[(E)-tert-butyldiazenyl]-3-chlorobutanoate CAS No. 58496-96-1](/img/structure/B14610039.png)
Ethyl 3-[(E)-tert-butyldiazenyl]-3-chlorobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[(E)-tert-butyldiazenyl]-3-chlorobutanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of an ethyl ester group, a tert-butyl diazenyl group, and a chlorobutanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(E)-tert-butyldiazenyl]-3-chlorobutanoate can be achieved through several synthetic routes. One common method involves the reaction of ethyl 3-chlorobutanoate with tert-butyl diazene under controlled conditions. The reaction typically requires the use of a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[(E)-tert-butyldiazenyl]-3-chlorobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[(E)-tert-butyldiazenyl]-3-chlorobutanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Ethyl 3-[(E)-tert-butyldiazenyl]-3-chlorobutanoate exerts its effects involves interactions with molecular targets and pathways. The diazenyl group can participate in electron transfer reactions, influencing the reactivity of the compound. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-[(E)-tert-butyldiazenyl]-3-chlorobutanoate can be compared with similar compounds such as:
Ethyl 3-chlorobutanoate: Lacks the diazenyl group, making it less reactive in certain reactions.
tert-Butyl diazene: Does not contain the ester or chlorobutanoate moieties, limiting its applications.
Ethyl 3-[(E)-tert-butyldiazenyl]-3-hydroxybutanoate: Contains a hydroxyl group instead of chlorine, altering its chemical properties.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
58496-96-1 |
|---|---|
Molekularformel |
C10H19ClN2O2 |
Molekulargewicht |
234.72 g/mol |
IUPAC-Name |
ethyl 3-(tert-butyldiazenyl)-3-chlorobutanoate |
InChI |
InChI=1S/C10H19ClN2O2/c1-6-15-8(14)7-10(5,11)13-12-9(2,3)4/h6-7H2,1-5H3 |
InChI-Schlüssel |
CTIHZFCPJNAIPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C)(N=NC(C)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dispiro[2.0.2.5]undeca-1,5-diene](/img/structure/B14609968.png)


![Di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide](/img/structure/B14609995.png)




![1H-Benzimidazole, 2-[5-(4-methylphenyl)-2-thienyl]-](/img/structure/B14610010.png)



-lambda~5~-phosphane](/img/structure/B14610047.png)
